Vanicoside A
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Overview
Description
Vanicoside A is a natural product isolated from the seeds of the Chinese herb Desmodium styracifolium. It belongs to the flavonoid glycoside family and has a unique chemical structure. This compound has gained increasing attention in recent years due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Cytotoxic Effect Against Melanoma Cell Lines
Vanicoside A has demonstrated cytotoxic effects against melanotic and amelanotic melanoma cell lines, showing potential as an anticancer agent. A study by Nawrot-Hadzik et al. (2020) tested this compound isolated from Reynoutria sachalinensis rhizomes on human melanoma cell lines and found it exhibited strong cytotoxicity against the amelanotic C32 cell line. The study also suggested that this compound induces apoptotic death pathways in melanoma cells, indicating a potential for future cancer treatments (Nawrot-Hadzik et al., 2020).
Beta-Glucosidase Inhibitory Activities
This compound, along with vanicoside B, was found to have beta-glucosidase inhibitory activity in a study by Kawai et al. (2006). These phenylpropanoid glycosides isolated from the rhizomes of Polygonum sachalinense exhibited inhibitory effects with specific IC50 values, indicating potential medicinal use in diseases where beta-glucosidase inhibition is beneficial (Kawai et al., 2006).
Antitumor Activity in Triple-Negative Breast Cancer Cells
Research by Kim et al. (2019) on vanicoside B isolated from Persicaria dissitiflora showed significant antiproliferative activity against triple-negative breast cancer (TNBC) cells. Although this study primarily focused on vanicoside B, the similarities in the chemical structure with this compound suggest potential overlapping mechanisms of action (Kim et al., 2019).
Cancer Chemopreventive Activity
This compound has been identified for its cancer chemopreventive activities. Takasaki et al. (2001) found that vanicoside B and lapathoside A, phenylpropanoid esters of sucrose similar to this compound, exhibited anti-tumor-promoting effects on mouse skin carcinogenesis. This suggests the potential of this compound in cancer chemoprevention, although direct studies on this compound are needed for confirmation (Takasaki et al., 2001).
Antimicrobial Activity
A study by Kumagai et al. (2005) demonstrated that this compound possesses modest antimicrobial activities against the fish pathogen Photobacterium damselae subsp. piscicida. This finding suggests the potential application of this compound in combating bacterial infections, especially in aquaculture (Kumagai et al., 2005).
SARS-CoV-2 Main Protease Inhibitor
Nawrot-Hadzik et al. (2021) investigated the potential of this compound as an inhibitor of the SARS-CoV-2 main protease (Mpro), suggesting its use in the treatment of COVID-19. The study demonstrated moderate inhibition of SARS-CoV-2 Mpro by this compound, highlighting its possible role in antiviral therapy (Nawrot-Hadzik et al., 2021).
properties
CAS RN |
155179-22-9 |
---|---|
Molecular Formula |
C8H5ClF2O2 |
Molecular Weight |
998.9 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-5-[(2R,3R,4S,5S,6R)-3-acetyloxy-4,5-dihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-3-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C51H50O21/c1-29(52)68-48-47(63)45(61)39(26-65-42(58)23-13-33-9-20-37(56)38(25-33)64-2)69-50(48)72-51(28-67-43(59)22-11-31-5-16-35(54)17-6-31)49(70-44(60)24-12-32-7-18-36(55)19-8-32)46(62)40(71-51)27-66-41(57)21-10-30-3-14-34(53)15-4-30/h3-25,39-40,45-50,53-56,61-63H,26-28H2,1-2H3/b21-10+,22-11+,23-13+,24-12+/t39-,40-,45-,46-,47+,48-,49+,50-,51-/m1/s1 |
InChI Key |
RNXDQKHOEWIRNH-FBMBONOOSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@]2([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC=C(C=C3)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)COC(=O)/C=C/C5=CC=C(C=C5)O)COC(=O)/C=C/C6=CC(=C(C=C6)O)OC)O)O |
SMILES |
CC(=O)OC1C(C(C(OC1OC2(C(C(C(O2)COC(=O)C=CC3=CC=C(C=C3)O)O)OC(=O)C=CC4=CC=C(C=C4)O)COC(=O)C=CC5=CC=C(C=C5)O)COC(=O)C=CC6=CC(=C(C=C6)O)OC)O)O |
Canonical SMILES |
CC(=O)OC1C(C(C(OC1OC2(C(C(C(O2)COC(=O)C=CC3=CC=C(C=C3)O)O)OC(=O)C=CC4=CC=C(C=C4)O)COC(=O)C=CC5=CC=C(C=C5)O)COC(=O)C=CC6=CC(=C(C=C6)O)OC)O)O |
synonyms |
vanicoside A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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